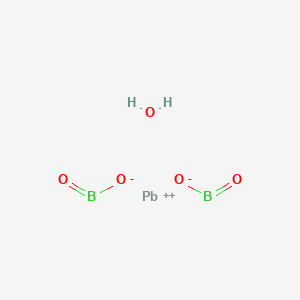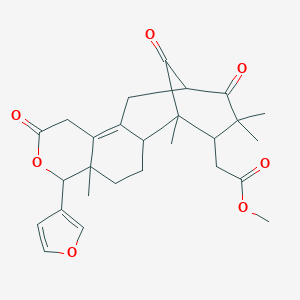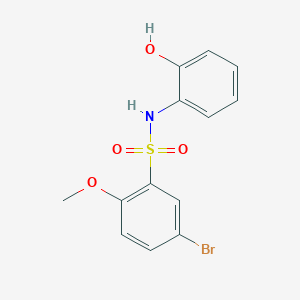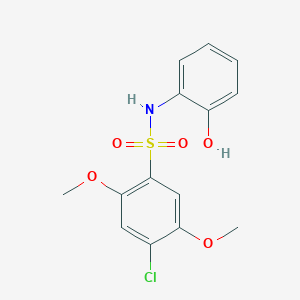![molecular formula C20H25BrN2O5S B239463 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, also known as BODIPY, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a useful tool for studying various biological processes.
Wirkmechanismus
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine works by binding to specific molecules or structures within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement of cells or to monitor changes in the activity of specific proteins or enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and function, making it a useful tool for studying biological processes without interfering with normal cellular function. However, it is important to note that the use of this compound may alter the behavior of some proteins or enzymes, so caution should be exercised when interpreting results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine in lab experiments is its high quantum yield, which allows for sensitive detection of fluorescence signals. Additionally, this compound is relatively easy to synthesize and can be modified to target specific molecules or structures within cells. However, one limitation of this compound is that it may not be suitable for use in certain experimental systems, such as those that require long-term imaging or that involve the use of live animals.
Zukünftige Richtungen
There are many potential future directions for the use of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine in scientific research. One area of interest is the development of new this compound derivatives that can target specific cellular structures or molecules with greater specificity and sensitivity. Additionally, this compound could be used in combination with other imaging techniques, such as electron microscopy or X-ray crystallography, to provide more detailed information about the structure and function of biological systems. Finally, this compound could be used to study the effects of drugs on cells and to identify new targets for drug development.
Synthesemethoden
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base. Another method involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine followed by the addition of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been used in a variety of scientific research applications, including the study of membrane dynamics, protein localization, and intracellular signaling. It has also been used to study the effects of drugs on cells and to track the movement of cells in vivo.
Eigenschaften
Molekularformel |
C20H25BrN2O5S |
|---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
GDJHIIXUPISPAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)




![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

